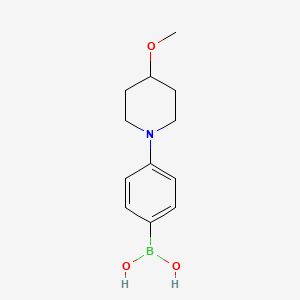

4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Description

4-(4-Methoxypiperidin-1-yl)phenylboronic acid (CAS: 1228182-84-0) is a boronic acid derivative featuring a phenyl ring substituted with a 4-methoxypiperidin-1-yl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . Its methoxypiperidine moiety enhances solubility and modulates electronic properties, making it valuable in organic synthesis and medicinal chemistry. The compound is typically synthesized via palladium-catalyzed coupling reactions, as demonstrated in , yielding high purity (90–98%) without requiring further purification .

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIUVIJYKGVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid typically involves the following steps:

Formation of the piperidine ring: The starting material, 4-methoxyaniline, undergoes a cyclization reaction with a suitable reagent to form the piperidine ring.

Introduction of the boronic acid group: The piperidine derivative is then reacted with a boronic acid reagent, such as boronic acid or a boronic ester, under conditions that facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Various reduced derivatives depending on the specific reducing agent used.

Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)phenylboronic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid depends on its specific application. In the context of organic synthesis, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidinyl-Substituted Phenylboronic Acids

Key Observations :

- Electron-Donating vs. In contrast, sulfonyl or fluoro substituents (e.g., in CAS 1704074-57-6) introduce electron-withdrawing effects, further reducing pKa and enhancing reactivity in aqueous conditions .

- Solubility and Stability: Piperidinyl groups improve solubility in polar solvents, critical for biological applications. For example, 4-(10-phenoxazinyl)phenylboronic acid esters exhibit glass transition temperatures (109–137°C), indicating stability under physiological conditions, a trait likely shared by methoxypiperidinyl analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analog data from , where sulfonamide-substituted phenylboronic acids show pKa reductions of 1.4–1.7 units compared to phenylboronic acid.

Biological Activity

4-(4-Methoxypiperidin-1-yl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a phenylboronic acid moiety attached to a piperidine ring with a methoxy substituent. This unique structure is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its role as an inhibitor of various enzymes, particularly β-lactamases, which are critical in antibiotic resistance. Additionally, its antiproliferative effects in cancer cells have been evaluated.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor of β-lactamases, specifically targeting class A β-lactamases like KPC-2. This inhibition can reverse antibiotic resistance in certain bacterial strains, making it a valuable candidate in combination therapies with β-lactam antibiotics .

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that it induces cell cycle arrest and apoptosis, particularly affecting the G2/M phase, which is crucial for cancer treatment strategies .

Structure-Activity Relationship (SAR)

Research has demonstrated a clear SAR for phenylboronic acids, indicating that modifications to the boronic acid structure can significantly influence their biological activity. For instance:

- Substituents : The presence of electron-donating groups like methoxy enhances the compound's ability to interact with target enzymes and cellular components .

- Comparative Analysis : In studies comparing various phenylboronic acid derivatives, this compound exhibited superior inhibitory effects against certain β-lactamases compared to other analogs lacking similar substitutions .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antibiotic Resistance Reversal : In a study involving E. coli strains expressing KPC-2 β-lactamases, the compound was shown to restore sensitivity to cefotaxime, demonstrating its potential as an adjunctive treatment in antibiotic therapy .

- Cancer Cell Line Studies : Research evaluating the antiproliferative effects on ovarian cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis through caspase activation and cell cycle arrest mechanisms .

Data Tables

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | β-Lactamase Inhibitor | 0.5 | Effective against KPC-2 |

| 2-Fluoro-6-formylphenylboronic acid | Antiproliferative | 18 | High activity against multiple cancer lines |

| 3-Morpholino-5-fluorobenzoxaborole | Antiproliferative | 27 | Induces G2/M phase arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.